(3R,6S)-6-Methylmorpholine-3-carboxylic acid

Description

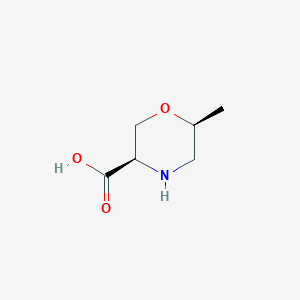

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 6-position and a carboxylic acid substituent at the 3-position. Its stereochemistry (3R,6S) is critical for its physicochemical and biological properties. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and bioactive molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(3R,6S)-6-methylmorpholine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |

InChI Key |

BIOFPDNBUUHVRE-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1CN[C@H](CO1)C(=O)O |

Canonical SMILES |

CC1CNC(CO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary, followed by a series of steps including protection, deprotection, and functional group transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-Methylmorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,6S)-6-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of chiral drugs.

Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which (3R,6S)-6-Methylmorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context .

Comparison with Similar Compounds

Stereoisomers and Racemates

- rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0): This racemic mixture contains equal parts of (3R,6R) and (3S,6S) enantiomers. Notably, this compound has been discontinued by multiple suppliers, limiting its practical applications . Key Difference: Racemates often exhibit different pharmacokinetic profiles compared to enantiopure forms, necessitating chiral resolution for targeted drug development.

- (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0): The pure (3R,6R) enantiomer shares the same molecular formula (C6H12ClNO3) as the racemate but displays distinct stereochemistry. It is classified as hazardous (H302, H315, H319, H335) due to toxicity upon ingestion and irritation risks .

Substituent Variations

- (R)-6,6-Dimethylmorpholine-3-carboxylic Acid (CAS 1142202-55-8): Features two methyl groups at the 6-position, increasing lipophilicity (logP) compared to the monomethyl parent compound. This substitution enhances membrane permeability but may reduce aqueous solubility. It is used in medicinal chemistry for structure-activity relationship (SAR) studies .

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic Acid (CAS 62804-98-2):

Derivatives and Salts

Methyl (3R,6S)-6-Methylmorpholine-3-carboxylate Hydrochloride (CAS 2925069-12-9):

(3S,6S)-4-Fmoc-6-Methylmorpholine-3-carboxylic Acid (CAS 1932229-43-0):

Research and Application Insights

- Synthetic Utility : Derivatives like the Fmoc-protected morpholine (CAS 1932229-43-0) are pivotal in peptide engineering, enabling the incorporation of conformationally restricted motifs .

- Safety Considerations : Hydrochloride salts (e.g., CAS 2925069-12-9) require careful handling due to irritant properties, whereas free acids may offer improved safety profiles .

Biological Activity

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in the field of medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by a six-membered morpholine ring with a carboxylic acid functional group and a methyl substituent at the 6-position. This configuration contributes to its unique chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.19 g/mol |

| Structural Features | Morpholine ring, carboxylic acid, methyl group |

This compound acts primarily as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, including:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit bacterial topoisomerases, which are essential for DNA replication and repair in bacteria. This inhibition leads to bacterial cell death, making it a candidate for antibacterial applications .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent .

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against multidrug-resistant (MDR) strains of bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 4 μg/mL depending on the bacterial strain .

Case Study: Efficacy in Mouse Models

In vivo studies demonstrated that this compound significantly reduced bacterial load in mouse models infected with vancomycin-intermediate S. aureus. The compound's favorable pharmacokinetic properties, including solubility and plasma protein binding, further support its potential therapeutic use .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond antibacterial activity:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to modulate biological pathways makes it a valuable building block for drug development.

- Research Tool : The compound is utilized in studies aimed at understanding enzyme inhibition mechanisms and receptor interactions, providing insights into drug design strategies.

Comparative Analysis with Related Compounds

A comparison with other morpholine derivatives reveals distinct features that enhance the biological activity of this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid | Tert-butoxycarbonyl protecting group | Moderate antibacterial activity |

| 4-Methylmorpholine | Lacks carboxylic acid | Limited biological activity |

| 1-Methylpiperidine | Different nitrogen placement | Used in drug synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.